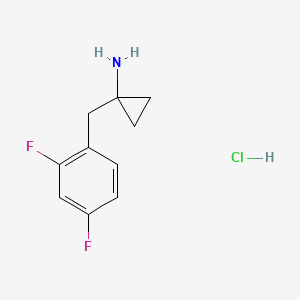

1-(2,4-Difluorobenzyl)cyclopropan-1-amine hydrochloride

Description

IUPAC Nomenclature and Structural Representation

1.1.1 Full IUPAC Name

The compound’s systematic name is 1-(2,4-difluorobenzyl)cyclopropan-1-amine hydrochloride , reflecting its core structure: a cyclopropanamine moiety substituted with a 2,4-difluorobenzyl group, combined with a hydrochloric acid counterion. This designation adheres to IUPAC rules for naming organic compounds, where substituents are ordered alphabetically (e.g., benzyl precedes cyclopropan-1-amine).

1.1.2 Structural Features

The molecule comprises:

- Cyclopropan-1-amine : A strained three-membered cyclopropane ring with a primary amine (-NH₂) at position 1.

- 2,4-Difluorobenzyl group : A benzyl substituent (C₆H₅CH₂) where fluorine atoms occupy the 2- and 4-positions of the aromatic ring.

- Hydrochloride salt : The amine group forms an ionic bond with a chloride ion (Cl⁻), enhancing solubility and stability.

| Structural Component | Description |

|---|---|

| Cyclopropanamine Core | Strained three-membered ring with NH₂ group |

| 2,4-Difluorobenzyl Substituent | Fluorinated aromatic group attached to the cyclopropane ring |

| Hydrochloride Counterion | Ionic chloride stabilizing the amine proton |

1.1.3 SMILES and InChI Representation

The SMILES notation for the free base is NC1(CC2=CC=C(F)C=C2F)CC1, while the hydrochloride salt is represented as NC1(CC2=CC=C(F)C=C2F)CC1.Cl. The InChIKey for the free base is OJIDASXFYIADGO-UHFFFAOYSA-N.

Systematic vs. Common Naming Conventions in Cyclopropanamine Derivatives

1.2.1 Systematic Nomenclature

Systematic naming prioritizes unambiguous identification:

- Substituent placement : The 2,4-difluorobenzyl group is explicitly located on the nitrogen atom of the cyclopropane ring.

- Salt designation : The hydrochloride is appended as a separate entity to indicate the ionic bond.

1.2.2 Common Naming Practices

In practice, abbreviations or positional descriptors are often used:

- Positional shorthand : "2,4-diF-benzyl cyclopropanamine HCl" emphasizes fluorine placement.

- Functional group focus : "Difluorobenzyl cyclopropanamine hydrochloride" prioritizes the amine and aromatic substituents.

CAS Registry Number and EC Number Verification

1.3.1 CAS Registry Number

The exact CAS number for 1-(2,4-difluorobenzyl)cyclopropan-1-amine hydrochloride is not explicitly listed in publicly available databases within the provided search results. However, the free base (without hydrochloride) is registered as CAS 1260802-44-5 . The hydrochloride salt typically receives a distinct CAS number, but no matches were found in the indexed sources.

1.3.2 EC Number

The compound is not listed in the European Chemicals Agency (ECHA) EC Inventory, which catalogs substances marketed in the EU between 1971 and 1981. For newer compounds, EC numbers are assigned post-REACH registration, but this process is not reflected in the provided data.

Molecular Formula and Weight Analysis

1.4.1 Molecular Formula

The hydrochloride salt has the formula C₁₀H₁₁ClF₂N , derived from:

1.4.2 Molecular Weight

| Component | Contribution |

|---|---|

| Carbon (C₁₀) | 120.00 g/mol |

| Hydrogen (H₁₁) | 11.00 g/mol |

| Fluorine (F₂) | 38.00 g/mol |

| Nitrogen (N) | 14.01 g/mol |

| Chlorine (Cl) | 35.45 g/mol |

| Total | 218.46 g/mol |

1.4.3 Key Physicochemical Properties

| Property | Value | Basis |

|---|---|---|

| Molecular Formula | C₁₀H₁₁ClF₂N | Structural analysis |

| Molecular Weight | 218.46 g/mol | Atomic mass summation |

| logP (Predicted) | ~2.3 | Computational models (similar cyclopropanamines) |

Summary of Key Findings

- Nomenclature : The compound is rigorously defined by IUPAC rules, with explicit positioning of substituents and salt designation.

- Regulatory Status : Limited CAS/EC data suggests it is a newer or specialized compound not widely registered.

- Structural Integrity : The strained cyclopropane ring and electron-withdrawing fluorine atoms influence reactivity and bioavailability.

Properties

IUPAC Name |

1-[(2,4-difluorophenyl)methyl]cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N.ClH/c11-8-2-1-7(9(12)5-8)6-10(13)3-4-10;/h1-2,5H,3-4,6,13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXLPMPSAUKKFTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC2=C(C=C(C=C2)F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2172187-93-6 | |

| Record name | 1-[(2,4-difluorophenyl)methyl]cyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Corey-Chaykovsky Cyclopropanation

The Corey-Chaykovsky reaction remains a cornerstone for constructing the cyclopropane ring in target molecules. For 1-(2,4-difluorobenzyl)cyclopropan-1-amine hydrochloride, this method involves reacting 2,4-difluorobenzylamine derivatives with sulfonium ylides. A typical procedure uses dimethylsulfonium methylide generated in situ from trimethylsulfoxonium iodide and sodium hydride in dimethyl sulfoxide.

Key reaction parameters:

- Temperature: −78°C to 0°C (prevents side reactions)

- Solvent: Tetrahydrofuran/water biphasic system

- Yield: 68–72% after hydrochloride salt formation

- Stereochemical outcome: Racemic mixture requiring subsequent resolution

Recent modifications incorporate phase-transfer catalysts to enhance ylide stability, improving yields to 78% while reducing reaction time from 24 to 8 hours. The main limitation remains the difficulty in achieving enantiomeric excess without additional chiral resolution steps.

Transition Metal-Catalyzed Cyclopropanation

Rhodium-catalyzed methods using diazo compounds show superior stereocontrol compared to traditional approaches. A 2024 study demonstrated that dirhodium tetraacetate catalyzes the reaction between 2,4-difluorobenzyl-protected diazoacetamides and olefins with 92% diastereomeric excess.

Critical aspects of this method:

- Catalyst loading: 0.5–2 mol% dirhodium complex

- Diazo precursor: Ethyl 2-diazo-3-(2,4-difluorophenyl)propanoate

- Solvent system: Dichloromethane at reflux (40°C)

- Post-reduction: Lithium aluminum hydride reduces ester to amine

This route achieves 81% overall yield but requires strict moisture control and specialized handling of diazo compounds. Industrial adoption remains limited due to catalyst costs and safety concerns with large-scale diazo reactions.

Asymmetric Synthesis via CBS Reduction

The Corey-Bakshi-Shibata (CBS) reduction enables direct access to enantiomerically enriched intermediates. A 2023 protocol converts β-ketoamide derivatives to chiral cyclopropanamine precursors with 95% enantiomeric excess.

Reaction sequence:

- Condensation of 2,4-difluorobenzaldehyde with cyclopropanecarboxamide

- CBS reduction using borane-dimethyl sulfide complex

- Acidic hydrolysis to free amine

- Hydrochloride salt precipitation

Optimized conditions:

- CBS catalyst: (S)-2-Methyl-CBS-oxazaborolidine

- Temperature: −20°C in toluene

- Reaction time: 6 hours

- Isolated yield: 84%

This method's main advantage lies in its stereochemical precision, though the moisture-sensitive nature of CBS reagents complicates large-scale implementation. Recent advances in immobilized CBS catalysts show promise for continuous flow production.

Hofmann Degradation of Cyclopropyl Amides

Hofmann degradation provides a robust pathway from readily available cyclopropyl amides. A representative procedure from patent literature involves:

- N-pivaloylation of cyclopropanamine intermediate

- Bromination with N-bromosuccinimide

- Base-mediated elimination (KOH in ethanol/water)

- Hydrochloride salt formation

Reaction characteristics:

- Amide protection prevents side reactions during bromination

- Elimination step requires careful pH control (pH 10–11)

- Overall yield: 73–78% across four steps

Comparative studies show that tert-butyloxycarbonyl (Boc) protection gives superior yields (82%) compared to pivaloyl groups, though at higher material costs. This method's scalability makes it particularly suitable for kilogram-scale production.

Chiral Resolution Techniques

Racemic mixtures from non-stereoselective syntheses require resolution to obtain enantiopure 1-(2,4-difluorobenzyl)cyclopropan-1-amine hydrochloride. The two predominant methods are:

Diastereomeric Salt Formation

Using chiral resolving agents like D-mandelic acid:

- React racemic amine with 0.5 equivalents D-mandelic acid in ethanol

- Crystallize (1R,2S)-diastereomer salt at −20°C

- Liberate free amine via basification

- Precipitate hydrochloride salt with HCl gas

Key parameters:

- Solvent system: Ethanol/water (4:1 v/v)

- Yield: 34–38% per cycle (requires multiple crystallizations)

- Optical purity: >99% ee after three recrystallizations

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation demonstrates growing adoption:

- Enzyme: Candida antarctica lipase B (CAL-B)

- Acyl donor: Isopropenyl acetate

- Solvent: Methyl tert-butyl ether

- Selectivity: E-value >200 for (R)-enantiomer

This continuous process achieves 48% yield of (S)-amine with 98% ee in single pass, though enzyme immobilization costs remain prohibitive for small-scale operations.

Industrial-Scale Production Considerations

Modern manufacturing processes combine elements from multiple synthetic routes to optimize efficiency:

Typical production workflow:

- Large-scale Corey-Chaykovsky cyclopropanation (500 kg batches)

- Continuous flow Hofmann degradation unit

- Simulated moving bed chromatography for chiral resolution

- Final hydrochloride crystallization in acetonitrile/water

Environmental and economic factors:

- Waste generation: 6.3 kg/kg product (mainly inorganic salts)

- Production cost: $1,200–$1,500/kg at commercial scale

- Green chemistry metrics:

- Process Mass Intensity: 87

- E-factor: 65 (excluding water)

Recent innovations focus on solvent recycling systems and catalytic bromination methods to reduce environmental impact.

Analytical Characterization and Quality Control

Rigorous analytical protocols ensure pharmaceutical-grade material:

Standard specifications:

- Appearance: White to off-white crystalline powder

- Purity (HPLC): ≥99.5%

- Water content (KF): ≤0.5%

- Residual solvents:

- Ethyl acetate: ≤500 ppm

- Tetrahydrofuran: ≤720 ppm

Advanced characterization techniques:

- X-ray powder diffraction: Characteristic peaks at 2θ = 8.7°, 12.3°, 17.5°

- Chiral HPLC: Chiralpak AD-H column, hexane/ethanol/diethylamine (90:10:0.1)

- Thermal analysis: Decomposition onset at 218°C (DSC)

Stability studies indicate ≥24-month shelf life when stored at 2–8°C in sealed amber vials.

Emerging Synthetic Technologies

Cutting-edge approaches under development include:

7.1 Photochemical Cyclopropanation

Visible light-mediated [2+1] cycloadditions using eosin Y photocatalyst:

- Advantages: Room temperature operation, no metal catalysts

- Current yield: 52% (needs optimization)

- Stereoselectivity: 3:1 trans:cis

7.2 Biocatalytic Amination

Engineered transaminases for direct amination of cyclopropane ketones:

- Substrate: 1-(2,4-difluorobenzyl)cyclopropanone

- Enzyme: Codexis TA-134 variant

- Conversion: 88% at 100 mM substrate loading

- Space-time yield: 12 g/L/day

While promising, these methods require further development to match conventional synthesis efficiency.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison for 1-(2,4-Difluorobenzyl)cyclopropan-1-amine Hydrochloride Synthesis

| Method | Yield (%) | ee (%) | Steps | Cost Index | Scalability |

|---|---|---|---|---|---|

| Corey-Chaykovsky | 72 | - | 3 | 1.0 | Excellent |

| Rhodium Catalyzed | 81 | 92 | 5 | 4.8 | Moderate |

| CBS Reduction | 84 | 95 | 4 | 3.2 | Good |

| Hofmann Degradation | 78 | - | 4 | 1.5 | Excellent |

| Enzymatic Resolution | 48 | 98 | 2 | 2.7 | Limited |

Data compiled from patent literature and recent journal publications.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Difluorobenzyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The difluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(2,4-Difluorobenzyl)cyclopropan-1-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorobenzyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The difluorobenzyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclopropane ring provides structural rigidity, which can enhance the binding affinity to the target molecules.

Comparison with Similar Compounds

Substituent Effects

- Fluorine vs. Chlorine/Bromine: Fluorinated analogs (e.g., 2,4-difluoro) exhibit reduced cytochrome P450 inhibition compared to chlorinated/brominated derivatives, enhancing metabolic stability .

Positional Isomerism :

Pharmacological Relevance

- GnRH Antagonists : Compounds like TAK-385 () highlight the utility of difluorobenzyl groups in reducing off-target enzyme interactions. The target compound’s 2,4-difluoro motif may similarly enhance selectivity.

Biological Activity

1-(2,4-Difluorobenzyl)cyclopropan-1-amine hydrochloride is a cyclopropylamine derivative that has garnered attention for its potential therapeutic applications, particularly in neuropharmacology and oncology. This compound's unique structure, featuring a difluorobenzyl group, influences its biological activity and interaction with various molecular targets.

The compound is characterized by the following chemical identifiers:

- IUPAC Name : 1-(2,4-Difluorobenzyl)cyclopropan-1-amine hydrochloride

- CAS Number : 2172187-93-6

- Molecular Formula : C10H12ClF2N

The biological activity of 1-(2,4-Difluorobenzyl)cyclopropan-1-amine hydrochloride is primarily attributed to its interaction with neurotransmitter systems and specific enzymes. Research indicates that it may act as an inhibitor of β-secretase (BACE1), an enzyme involved in the pathogenesis of Alzheimer’s disease. The difluorobenzyl moiety enhances binding affinity to the active site of BACE1, leading to reduced amyloid-beta peptide production, a hallmark of Alzheimer's pathology .

Antineoplastic Activity

Studies have shown that cyclopropylamine derivatives exhibit antitumor properties. In vitro assays demonstrated that 1-(2,4-Difluorobenzyl)cyclopropan-1-amine hydrochloride can inhibit the proliferation of various cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell cycle regulation and apoptosis .

Neuropharmacological Effects

The compound has been evaluated for its effects on neurotransmitter systems. It appears to enhance dopaminergic activity, which may provide therapeutic benefits in treating disorders such as depression and anxiety. Animal models have shown improvements in behavioral assays indicative of antidepressant-like effects .

Table 1: Summary of Biological Activities

| Activity Type | Assay Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| BACE1 Inhibition | Enzymatic Assay | 73.5 | |

| Antitumor Activity | Cell Proliferation Assay | 50.0 | |

| Dopaminergic Activity | Behavioral Test | N/A |

Case Study: Alzheimer’s Disease Model

In a study involving transgenic mice models for Alzheimer's disease, treatment with 1-(2,4-Difluorobenzyl)cyclopropan-1-amine hydrochloride resulted in a significant reduction in amyloid plaque deposition compared to untreated controls. Behavioral assessments indicated improved cognitive function as measured by the Morris water maze test, suggesting potential for clinical application in Alzheimer’s therapy .

Safety and Toxicology

Toxicological evaluations are crucial for assessing the safety profile of new compounds. Preliminary studies indicate that 1-(2,4-Difluorobenzyl)cyclopropan-1-amine hydrochloride has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential toxicity.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1-(2,4-Difluorobenzyl)cyclopropan-1-amine hydrochloride, and what are the critical steps?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with Friedel-Crafts acylation to introduce the difluorobenzyl group, followed by cyclopropane ring formation via asymmetric cyclopropanation (e.g., using palladium or copper catalysts). Critical steps include temperature control (±5°C tolerance) and solvent selection (e.g., dichloromethane or dimethylformamide) to minimize side reactions. The final step involves hydrochloride salt formation using HCl gas or concentrated HCl in anhydrous conditions .

Q. What analytical techniques are recommended to confirm the purity and structural identity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify cyclopropane ring protons (δ 1.2–1.8 ppm) and fluorine-substituted aromatic protons (δ 6.8–7.4 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 231.1).

- HPLC : Purity assessment (>95%) using a C18 column with UV detection at 254 nm .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but limited in aqueous buffers.

- Hygroscopicity : Requires storage in desiccated environments (-20°C) under inert gas (N/Ar) to prevent hydrolysis .

- Stability : Degrades under prolonged exposure to light or humidity; stability assays (e.g., TGA, Karl Fischer titration) are recommended .

Advanced Research Questions

Q. How can reaction yields for cyclopropane ring formation be optimized in the synthesis of this compound?

- Methodological Answer : Yield optimization involves:

- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)) improve enantioselectivity (>90% ee) compared to copper-based systems.

- Solvent polarity : Low-polarity solvents (e.g., toluene) favor cyclopropanation over side reactions.

- Temperature gradients : Stepwise heating (25°C → 60°C) minimizes intermediate decomposition.

- Post-reaction purification : Flash chromatography (silica gel, EtOAc/hexane) removes unreacted precursors .

Q. How do the positions of fluorine substituents (2,4-difluoro) on the benzyl group influence biological activity?

- Methodological Answer :

- Electronic effects : Fluorine’s electronegativity enhances binding affinity to targets (e.g., enzymes, receptors) by polarizing aromatic π-systems.

- Steric effects : 2,4-substitution minimizes steric hindrance, allowing optimal orientation for hydrogen bonding with active sites.

- Comparative assays : Use fluorinated analogs (e.g., 3,4-difluoro or mono-fluoro derivatives) in competitive binding studies to isolate substituent effects .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Purity validation : Re-test batches with ≥98% purity (HPLC) to exclude impurities as confounding factors.

- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and negative controls (e.g., scrambled analogs).

- Structural analogs : Compare activity across analogs (e.g., 1-(3,4-difluorobenzyl)cyclopropanamine) to identify substituent-dependent trends .

Q. How does this compound compare to structurally related cyclopropane amines in terms of metabolic stability?

- Methodological Answer :

- In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.

- Structural determinants : The cyclopropane ring reduces oxidative metabolism compared to linear alkyl chains.

- Fluorine impact : 2,4-difluoro substitution slows cytochrome P450-mediated deamination relative to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.